molecular formula C11H13NO3 B2378960 Ethyl [(2-methylphenyl)amino](oxo)acetate CAS No. 53117-14-9

Ethyl [(2-methylphenyl)amino](oxo)acetate

Cat. No. B2378960
CAS RN: 53117-14-9
M. Wt: 207.229
InChI Key: OVFYTRYWFURUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-methylphenyl)aminoacetate is a chemical compound with the molecular formula C11H13NO3 . It is also known by other names such as 2-[(2-methylphenyl)amino]-2-oxoacetic acid ethyl ester, 2-keto-2-[(2-methylphenyl)amino]acetic acid ethyl ester, and acetic acid, [(2-methylphenyl)amino]oxo-, ethyl ester .


Molecular Structure Analysis

The molecular weight of Ethyl (2-methylphenyl)aminoacetate is 207.23 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 4 rotatable bond count .


Physical And Chemical Properties Analysis

Ethyl (2-methylphenyl)aminoacetate has a melting point of 40 °C and a boiling point of 194 °C (Press: 15 Torr). Its density is predicted to be 1.182±0.06 g/cm3 .

Scientific Research Applications

1. Use in Synthesis of Novel α-Ketoamide Derivatives

  • Ethyl (2-methylphenyl)aminoacetate has been employed as a key component in the synthesis of novel α-ketoamide derivatives. These compounds were obtained by coupling α-ketoamide with various amino acid esters using OxymaPure/DIC as a coupling reagent. The method demonstrated clear advantages in terms of purity and yield over other methods (El‐Faham et al., 2013).

2. Formation of Dimethyl 1-Aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates

  • This chemical is a precursor in the synthesis of complex compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These compounds display atropisomerism, which refers to the phenomenon where molecules have non-interconvertible forms due to a barrier to rotation around a single bond (Yavari et al., 2002).

3. Role in Condensation Reactions for Nicotinates and Pyrido[c]cinnolines

  • In condensation reactions, ethyl (2-methylphenyl)aminoacetate reacts with other compounds to yield a variety of products like arylazonicotinates and pyrido[c]cinnolines. These reactions showcase the chemical's versatility in creating complex heterocyclic structures (Al-Mousawi & El-Apasery, 2012).

4. In the Synthesis of New Quinazolines as Potential Antimicrobial Agents

  • Ethyl (2-methylphenyl)aminoacetate is involved in the synthesis of new quinazoline derivatives, which have been evaluated for their antibacterial and antifungal activities. These synthesized compounds offer potential as antimicrobial agents (Desai et al., 2007).

5. Use in Synthesizing Antitumor Compounds

  • The compound has been used in the synthesis of complex molecules like thiazolo[a]pyrimido[4,5-d]oxazin-4(5H)-one, which have been tested for their biocidal properties against various bacteria and fungi, indicating its potential in creating antitumor antibiotics (Youssef et al., 2011).

6. In the Synthesis of Dual Inhibitors for VEGFR-2 and EGFR Tyrosine Kinases

  • This chemical is instrumental in the synthesis of compounds that inhibit VEGFR-2 and EGFR tyrosine kinases. Such compounds are significant in the development of anti-cancer agents, showcasing the chemical's application in cancer research (Riadi et al., 2021).

Safety And Hazards

Ethyl (2-methylphenyl)aminoacetate is classified as an irritant . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

ethyl 2-(2-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFYTRYWFURUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(2-methylphenyl)amino](oxo)acetate

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